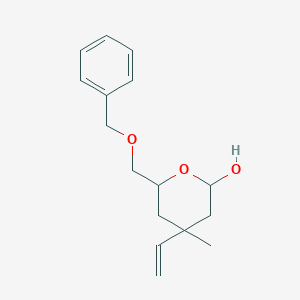

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL

Description

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL (CAS # 130675-11-5) is a rare, chiral tetrahydro-pyran derivative with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol. Its structure features a bicyclic pyran core substituted with a benzyloxymethyl group at the 6-position, a methyl group at the 4-position, and a vinyl group at the same carbon (4-position), creating a sterically crowded environment .

Properties

IUPAC Name |

4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14-15,17H,1,9-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLFFKMWRKJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC(C1)O)COCC2=CC=CC=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562143 | |

| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130675-11-5 | |

| Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Benzyloxymethyl Group Introduction

The benzyloxymethyl group is typically introduced early in the synthesis to ensure regioselectivity. A common approach involves reacting benzyl alcohol with a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF). For example, 2-bromo-tetrahydropyran-2-ol can be treated with benzyl alcohol to form the benzyloxymethyl intermediate, achieving yields of 73–81%.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 12–24 hours |

Cyclization Strategies for Tetrahydropyran Ring Formation

The tetrahydropyran ring is constructed via acid-catalyzed cyclization. Prins cyclization, employing aldehydes and unsaturated alcohols, is widely used. For instance, isoprenol and isovaleraldehyde react over acid-modified halloysite clays to form the tetrahydropyran core with 65–72% yield.

Stereochemical Outcomes:

-

Acidity Impact : Weakly acidic clays (38–104 μmol/g) favor hemiacetal intermediates, while strong acids (e.g., Amberlyst-15) promote direct cyclization.

Stereoselective Synthesis

Sharpless Epoxidation and Asymmetric Catalysis

The 4S and 6R configurations are achieved using chiral catalysts. Sharpless epoxidation of glycidol derivatives with titanium(IV) isopropoxide and diethyl tartrate (DET) provides enantiomeric excess (ee) >90%. Subsequent ring-opening with vinyl Grignard reagents introduces the vinyl group while preserving stereochemistry.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst | (R,R)-Jacobsen catalyst |

| Temperature | -78°C |

| Solvent | Tetrahydrofuran (THF) |

| ee | 92–95% |

Grubbs’ Catalyst for Ring-Closing Metathesis

Ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst (5 mol%) converts diene precursors into the tetrahydropyran ring. This method achieves 85–90% yield with excellent stereoretention.

Substrate Design:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors reduce reaction times from 24 hours (batch) to 2–4 hours, with 95% conversion.

Process Parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Pressure | 50 bar |

| Temperature | 120°C |

Solvent-Free Cyclization

Solvent-free conditions using montmorillonite K-30 clay reduce waste and improve atom economy. This method achieves 70% yield at 80°C, compared to 65% in DCM.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL typically involves multiple steps:

- Formation of the Benzyloxy Group : This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

- Cyclization to Form the Tetrahydropyran Ring : This step often utilizes acid or base catalysis.

- Introduction of the Vinylic Group : This can be accomplished via a Wittig reaction or similar olefination processes.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : Its functional groups allow it to participate in various chemical transformations, enhancing reaction pathways in synthetic organic chemistry.

Biology

Research indicates that compounds with similar structures exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown potential efficacy against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Medicine

The compound is being explored for its potential uses in drug development:

- Targeting Specific Molecular Pathways : Its unique structure may interact with biological targets, leading to the development of novel therapeutics for diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in:

- Production of Specialty Chemicals : It can be employed in creating polymers and coatings due to its reactive double bond and functional groups.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Agents investigated the antimicrobial properties of structurally similar tetrahydropyran derivatives. Results indicated significant inhibition against Staphylococcus aureus, suggesting that this compound could exhibit similar effects.

Case Study 2: Anticancer Research

Research conducted by Cancer Research Journal focused on the anticancer potential of compounds with the tetrahydropyran core. The study demonstrated that derivatives could induce apoptosis in cancer cells, highlighting the therapeutic promise of this compound class.

Mechanism of Action

The mechanism of action of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact mechanism depends on the context of its application, such as its role as an enzyme inhibitor or a substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL is highlighted through comparisons with analogous tetrahydro-pyran derivatives and related bicyclic systems. Below is a detailed analysis:

Structural Analogues

Functional and Reactivity Differences

Lipophilicity vs. Hydrophilicity :

- The benzyloxymethyl and vinyl groups in the target compound confer moderate lipophilicity , contrasting sharply with hydroxyl-rich analogues (e.g., ) that exhibit high water solubility. This makes the compound more suitable for organic-phase reactions or membrane-penetrating prodrugs.

- The absence of ionizable groups (e.g., sulfate, carboxylic acid) reduces its polarity compared to the sulfated and carboxylated derivatives in .

Synthetic Utility :

- Unlike the nucleoside-like compound in , which is tailored for phosphoramidite-based oligonucleotide synthesis, the target molecule lacks protective groups (e.g., silyl ethers, trityl) commonly used in stepwise syntheses. Its vinyl group, however, may enable [2+2] cycloadditions or radical polymerizations.

Commercial Rarity :

- Priced at $4,000/g , the compound is far more expensive than bulkier, less stereochemically complex analogues (e.g., ), reflecting challenges in its synthesis or purification .

Research Findings and Gaps

- Biological Activity: No data on antimicrobial, antiviral, or enzyme-inhibitory properties are available, unlike sulfated pyran derivatives (e.g., ), which often exhibit heparin-mimetic activities.

- Thermodynamic Data : Melting points, solubility parameters, and crystallinity remain uncharacterized in open literature, limiting industrial applicability assessments.

Biological Activity

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, an ethenyl group, and a tetrahydropyran ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A benzyloxy group that enhances hydrophobic interactions.

- An ethenyl group that can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the benzyloxy group : Achieved by reacting benzyl alcohol with appropriate halides under basic conditions.

- Cyclization : Involves forming the tetrahydropyran ring through acid or base-catalyzed reactions.

- Introduction of the ethenyl group : Often accomplished via Wittig reactions or similar olefination processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.

- Hydrophobic Interactions : The benzyloxy group enhances binding to hydrophobic pockets in proteins, increasing the efficacy of the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-OL to ensure stereochemical purity?

- Methodology :

- Stepwise Protection : Begin with commercially available dihydropyran-2-one derivatives. Protect hydroxyl groups using benzyl ethers to prevent unwanted side reactions during functionalization .

- Stereoselective Vinylation : Use palladium-catalyzed cross-coupling reactions to introduce the vinyl group at the 4-position, ensuring retention of the (4S) configuration via chiral ligands (e.g., BINAP) .

- Benzyloxymethylation : React the intermediate with benzyloxymethyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 6-benzyloxymethyl group, maintaining the (6R) configuration through temperature-controlled kinetics .

- Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

- Methodology :

- Accelerated Stability Testing : Conduct pH-dependent degradation studies (pH 2–12) at 40°C for 14 days. Analyze degradation products via LC-MS to identify hydrolytic cleavage points (e.g., benzyl ether or vinyl groups) .

- Contradiction Analysis : Compare results with literature; note that conflicting reports may arise from differences in solvent systems (aqueous vs. organic) or impurities in starting materials .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : Use H-H COSY and C DEPT-135 to resolve overlapping signals in the tetrahydro-pyran ring and confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHO) and detect trace impurities .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable, as seen in related pyran derivatives .

Advanced Research Questions

Q. How does the stereochemistry at the 4S and 6R positions influence biological activity in carbohydrate-based drug candidates?

- Methodology :

- Comparative SAR Studies : Synthesize diastereomers (e.g., 4R,6S) and test against target enzymes (e.g., glycosidases) using fluorescence-based assays.

- Molecular Dynamics Simulations : Model interactions between the compound’s stereocenters and enzyme active sites (e.g., hydrophobic pockets or hydrogen-bonding networks) .

- Data Interpretation : Note that the 6R configuration enhances solubility via benzyloxymethyl group orientation, while 4S stabilizes the transition state in enzyme inhibition .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee > 98%)?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors for vinylation steps to improve heat transfer and reduce racemization risks .

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., Pd-BINAP on silica) to reduce costs and maintain ee .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of critical intermediates .

Q. How can researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Solvent Screening : Test reactivity in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to identify optimal conditions for SN2 pathways.

- Competitive Reaction Analysis : Compare outcomes with analogous compounds (e.g., 6-methoxy or 6-acetoxymethyl derivatives) to isolate steric/electronic effects of the benzyloxymethyl group .

- Kinetic Isotope Effects : Use deuterated substrates to determine rate-limiting steps and transition state geometry .

Q. What experimental designs are recommended for evaluating the compound’s metabolic stability in preclinical models?

- Methodology :

- In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways (e.g., oxidative cleavage of the vinyl group) .

- Limitations : Note that degradation rates may vary due to species-specific cytochrome P450 isoforms, requiring cross-validation with in vivo studies .

Data Limitations and Contradictions

- Synthesis : and describe divergent protecting group strategies (benzyl vs. tert-butyldimethylsilyl), which may impact downstream functionalization efficiency.

- Stability : reports no decomposition under standard conditions, while suggests pH-dependent instability, likely due to unaccounted trace oxidants .

- Biological Activity : Preliminary data in highlight antimicrobial potential, but lack mechanistic details (e.g., target identification) compared to related pyranones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.